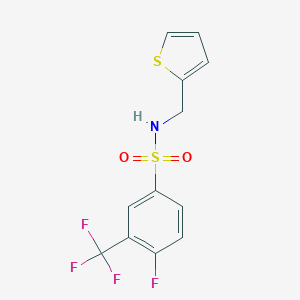![molecular formula C15H11NO6 B246409 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In material science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound can be used as a starting material for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. This compound induces apoptosis by activating caspases, which are enzymes that play a crucial role in the apoptotic process.
Biochemical and Physiological Effects
Studies have shown that 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione has biochemical and physiological effects. This compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione in lab experiments is its potential as an anticancer agent. This compound can be used to study the mechanism of action of anticancer agents and to develop new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound is toxic and can cause harm to living organisms if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione. One direction is to study the mechanism of action of this compound in more detail to understand how it inhibits the growth of cancer cells. Another direction is to develop new anticancer drugs based on this compound. In addition, this compound can be used as a building block for the synthesis of novel materials with unique properties, and further research can be conducted in this area. Finally, future studies can focus on reducing the toxicity of this compound to make it safer for use in lab experiments.
Synthesemethoden
6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione can be synthesized using different methods, including the reaction of 4-nitrobenzaldehyde with 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 6-methyl-3-(4-nitrophenyl)-2H-pyran-2,4(3H)-dione, which is then reacted with acetic anhydride to form 6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione.
Eigenschaften
Molekularformel |
C15H11NO6 |
|---|---|
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
6-methyl-3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]pyran-2,4-dione |
InChI |
InChI=1S/C15H11NO6/c1-9-8-13(18)14(15(19)22-9)12(17)7-4-10-2-5-11(6-3-10)16(20)21/h2-8,14H,1H3/b7-4+ |
InChI-Schlüssel |
RIOIIMFXKJEUOW-QPJJXVBHSA-N |
Isomerische SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![1,4-Bis[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B246352.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B246360.png)